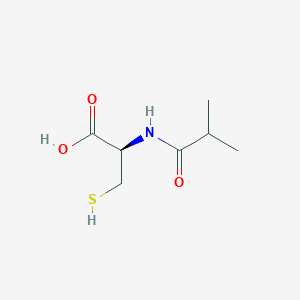

N-Isobutyryl-L-cysteine

Descripción general

Descripción

N-Isobutyryl-L-cysteine: is a chiral derivatizing agent widely used for the separation of amino acid enantiomers. It is known for its application in chiral derivatization, which is crucial for determining the enantiomeric purity of amino acids in various biological and pharmaceutical contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Isobutyryl-L-cysteine can be synthesized through the reaction of L-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations, to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Isobutyryl-L-cysteine primarily undergoes derivatization reactions, where it reacts with various amino acids to form diastereomers. This reaction is crucial for the enantioseparation of amino acids .

Common Reagents and Conditions:

Reagents: o-Phthaldialdehyde, borate buffer

Conditions: The derivatization reaction typically occurs at room temperature with a reaction time of about 1 minute.

Major Products: The major products of these reactions are diastereomeric derivatives of amino acids, which can be separated and analyzed using chromatographic techniques .

Aplicaciones Científicas De Investigación

Antioxidant Properties

NIBC has demonstrated significant antioxidant activity. A study synthesized several N-isobutyryl derivatives and evaluated their free radical scavenging capabilities using various assays, such as DPPH and ABTS tests. The results indicated that these compounds exhibit antioxidant activities comparable to Trolox, a well-known antioxidant, and superior to N-acetyl-L-cysteine (NAC), a common antioxidant used in clinical settings . This suggests that NIBC could be utilized in formulations aimed at combating oxidative stress-related conditions.

Anti-HIV Activity

Research has shown that certain N-isobutyryl derivatives possess anti-HIV properties. In vitro studies conducted on human monocyte-derived macrophages revealed that these compounds could inhibit HIV replication, suggesting their potential as therapeutic agents in HIV treatment . This property is particularly relevant given the ongoing need for effective antiviral therapies.

Drug Delivery Systems

NIBC has been studied for its role in drug delivery systems, particularly in conjunction with gold nanoclusters (AuNCs). A notable study investigated the effects of AuNCs modified by NIBC on obesity induced by olanzapine, an antipsychotic known to cause weight gain. The results showed that NIBC-modified AuNCs not only prevented weight gain but also improved glucose metabolism in a rat model . This highlights the potential of NIBC as a biocompatible agent in nanomedicine and targeted drug delivery applications.

Chiral Derivatization Agent

In analytical chemistry, NIBC serves as a chiral derivatization agent for the determination of D- and L-amino acids. It is used in liquid chromatography to differentiate between enantiomers of amino acids in biological samples. This application is crucial for understanding the stereochemistry of biologically active compounds and their interactions within biological systems .

Enzymatic Reactions

NIBC has been implicated in enzymatic reactions involving carbon-nitrogen bond formation. Studies have identified its role as a substrate for certain enzymes, leading to the production of novel compounds with potential biological activity . This aspect opens avenues for exploring new biochemical pathways and developing enzyme-based applications.

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of N-Isobutyryl-L-cysteine involves its ability to form diastereomeric derivatives with amino acids. This process is facilitated by the chiral center in this compound, which interacts with the chiral centers of amino acids, leading to the formation of diastereomers. These diastereomers can then be separated and analyzed using chromatographic techniques .

Comparación Con Compuestos Similares

N-Acetyl-L-cysteine: Another derivative of L-cysteine used for its antioxidant properties.

L-Cysteine: The parent compound of N-Isobutyryl-L-cysteine, used in various biochemical applications.

L-Cystine: An oxidized dimer form of L-cysteine, used in protein structure studies.

Uniqueness: this compound is unique due to its specific application in chiral derivatization, which is not a primary function of the other similar compounds. Its ability to form stable diastereomeric derivatives makes it particularly valuable in the enantioseparation of amino acids .

Actividad Biológica

N-Isobutyryl-L-cysteine (NIBC) is a chiral derivative of L-cysteine that has garnered attention for its biological activities and applications in various fields, including biochemistry, pharmacology, and nanotechnology. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized as a chiral derivatizing agent for the separation and analysis of amino acid enantiomers. It plays a crucial role in determining the enantiomeric purity of amino acids, which is essential in pharmaceutical applications and biochemical research .

NIBC operates through several biochemical pathways:

- Chiral Derivatization : It interacts with amino acids to form diastereomers, facilitating their separation via chromatographic techniques .

- Cellular Interactions : Studies indicate that NIBC influences cell adhesion and morphology. Cells on L-NIBC surfaces exhibited higher adhesion and spreading compared to those on D-NIBC surfaces.

- Gene Expression Modulation : NIBC can alter gene expression patterns by interacting with various biomolecules, including drugs like L-methotrexate.

Antioxidant Activity

Recent studies have demonstrated that NIBC exhibits significant free radical-scavenging activity . For instance, novel conjugates of NIBC were evaluated for their antioxidant properties using methods such as the DPPH test and ABTS assay. Results indicated that these compounds showed superior scavenging abilities compared to N-acetyl-L-cysteine (NAC), suggesting potential therapeutic applications in oxidative stress-related conditions .

Anti-Obesity Effects

A notable application of NIBC is in the development of gold nanoclusters (AuNCs) modified with NIBC for treating obesity induced by antipsychotic medications. In a rat model, AuNCs significantly prevented weight gain associated with olanzapine treatment. The mechanism involved modulation of histamine H1 receptor signaling and enhancement of thermogenesis through uncoupling protein-1 signaling pathways .

| Treatment Group | Weight Change (g) | Glucose Tolerance (AUC) | POMC Expression Level |

|---|---|---|---|

| Control | 0 | Baseline | High |

| Olanzapine | +50 | Increased | Low |

| AuNCs High Dose | -5 | Decreased | High |

| AuNCs Low Dose | -2 | Decreased | Moderate |

Table 1: Effects of treatments on weight change, glucose tolerance, and POMC expression in rat models.

Pharmacokinetics

The pharmacokinetic properties of NIBC have been explored primarily in laboratory settings. As a chiral agent, it demonstrates stability over time and maintains high activity levels when incorporated into catalytic systems. However, specific dosage effects in vivo remain under-researched.

Study on HIV Properties

In a study evaluating the anti-HIV properties of NIBC derivatives, it was found that certain conjugates exhibited promising activity against HIV-infected human macrophages. These compounds demonstrated antioxidant properties while lacking pro-GSH activities, indicating their potential as therapeutic agents in HIV treatment .

Enantioseparation Applications

NIBC has been effectively used in high-performance liquid chromatography (HPLC) for the enantioseparation of amino acids. The methodology involves derivatization with o-phthaldialdehyde (OPA) and has been applied to analyze various biologically active peptides and pharmaceutical compounds .

Propiedades

IUPAC Name |

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154424 | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124529-02-8 | |

| Record name | N-Isobutyrylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.